4-Formylpiperazine-1-sulfonyl chloride
Overview
Description
4-Formylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClN2O3S and a molecular weight of 212.65 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
The synthesis of 4-Formylpiperazine-1-sulfonyl chloride typically involves the reaction of piperazine with chlorosulfonic acid, followed by formylation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
4-Formylpiperazine-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form various derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Formylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formylpiperazine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. In biological systems, it can modify proteins and other biomolecules, affecting their function and interactions .
Comparison with Similar Compounds
4-Formylpiperazine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and piperazine derivatives:
4-Ethylpiperazine-1-sulfonyl chloride: Similar in structure but with an ethyl group instead of a formyl group.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring instead of a piperazine ring.
4-(Benzyloxy)benzene-1-sulfonyl chloride: Features a benzyloxybenzene group instead of a piperazine ring.
The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-formylpiperazine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O3S/c6-12(10,11)8-3-1-7(5-9)2-4-8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYQOCOXSQJWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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